1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
Description
The compound 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a structurally complex molecule featuring a piperazine core linked to a 4-fluorophenyltetrazole moiety and a 4-methoxyphenylpropanone group. The 4-fluorophenyl group contributes to lipophilicity and resistance to oxidative metabolism, while the 4-methoxyphenyl group may enhance electronic interactions with target receptors.
Properties
IUPAC Name |
1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2/c1-31-20-9-2-17(3-10-20)4-11-22(30)28-14-12-27(13-15-28)16-21-24-25-26-29(21)19-7-5-18(23)6-8-19/h2-3,5-10H,4,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAWYTMGMZKNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is synthesized through a series of organic reactions. The process usually involves the formation of the tetrazole ring through cycloaddition reactions, followed by the attachment of the piperazine and methoxyphenyl groups via various coupling reactions.
Industrial Production Methods: In industrial settings, large-scale synthesis may involve optimized conditions like controlled temperatures, use of specific catalysts, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one undergoes several types of chemical reactions:
Oxidation: : It can be oxidized using strong oxidizing agents.
Reduction: : Reduction can occur at specific functional groups using agents like sodium borohydride.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the tetrazole ring.
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in dry ether.
Substitution: : Halogenated reagents or organometallic compounds under anhydrous conditions.
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Alcohol derivatives.
Substitution: : Modified tetrazole and piperazine derivatives.
Scientific Research Applications
Reagent Development: : Used in the development of novel reagents and catalysts for organic synthesis.
Enzyme Inhibition: : Studied for its inhibitory effects on specific enzymes, which has implications for understanding metabolic pathways.
Drug Development: : Explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly in treating neurological and inflammatory conditions.
Material Science: : Investigated for its properties in creating new materials with specific electronic or photonic characteristics.
Mechanism of Action
The compound's effects are mediated through interactions with molecular targets such as enzymes and receptors. The tetrazole and piperazine moieties play a crucial role in binding to these targets, altering their activity and resulting in the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine-Tetrazole Scaffolds
- 2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (): Key Differences: Replaces the methyl group in the target compound with a sulfonyl linker and introduces a thioether bond. The thioether could increase susceptibility to metabolic oxidation .
- 1-(4-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one (): Key Differences: Substitutes 4-fluorophenyl with 4-chlorophenyl and replaces the 4-methoxyphenylpropanone with a phenoxypropanone group. Implications: Chlorine’s higher electronegativity may enhance receptor binding but increase molecular weight (affecting pharmacokinetics).
Analogues with Heterocyclic Modifications
- 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one (): Key Differences: Replaces the tetrazole and 4-methoxyphenyl groups with a thiazole-thiophene system. However, the absence of a tetrazole may reduce metabolic stability .
- 4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3R)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one (): Key Differences: Incorporates a triazole ring and difluorophenyl group, with a tetrahydrofuran spacer. Implications: The difluorophenyl group increases lipophilicity (clogP ~4.2) compared to the target compound’s monofluorophenyl group (clogP ~3.5). The triazole rings may improve binding to metal-containing enzymes (e.g., kinases) .
Pharmacologically Active Analogues from Patents
- Example 76 (): Contains a morpholinomethylthiophene group linked to a pyrazolopyrimidine core. Key Differences: The pyrazolopyrimidine scaffold replaces the tetrazole-piperazine system. Implications: Likely targets kinase pathways (e.g., JAK/STAT), whereas the tetrazole-piperazine scaffold in the target compound may favor CNS targets (e.g., serotonin receptors) .
- Example 108 (): Features a purine-piperazine-chromenone hybrid. Key Differences: The purine moiety suggests adenosine receptor or kinase inhibition, diverging from the target compound’s likely mechanism. Implications: Higher molecular weight (MW ~531 g/mol vs. ~427 g/mol for the target compound) may reduce oral bioavailability .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The 4-fluorophenyl group in the target compound likely enhances resistance to CYP450-mediated oxidation compared to chlorophenyl () or unsubstituted phenyl analogues .
- Solubility : The methoxyphenyl group may improve aqueous solubility compared to ’s difluorophenyl analogue, which has higher clogP .
- Synthetic Feasibility: The target compound’s synthesis likely parallels methods in (triethylamine-mediated coupling in ethanol), though yields may vary due to steric hindrance from the tetrazole-methyl group .
Biological Activity
The compound 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a novel synthetic molecule with potential pharmacological applications. Its structural components suggest possible interactions with biological systems, particularly in the realms of neuropharmacology and oncology. This article reviews the biological activities associated with this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C15H19FN6O
- Molecular Weight : 318.34 g/mol
- CAS Number : 1049387-72-5
The compound exhibits a complex mechanism of action, primarily through its interaction with neurotransmitter systems and potential inhibition of specific enzymes involved in cellular signaling pathways. The presence of the tetrazole ring may contribute to its bioactivity by enhancing lipophilicity and facilitating membrane penetration.
Anticonvulsant Activity
Research indicates that compounds similar to the one have shown significant anticonvulsant properties. The piperazine moiety is often associated with neuroactive effects, suggesting that this compound could modulate GABAergic transmission or inhibit excitatory neurotransmission pathways.
Antitumor Activity
The compound's structure suggests potential antitumor activity. Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, analogs containing methoxyphenyl groups have been shown to exhibit IC50 values in the micromolar range against A431 and Jurkat cells, indicating their potential as anticancer agents .
In Vitro Studies
A series of in vitro studies were conducted to evaluate the biological activity of this compound:
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | |
| Antitumor | Jurkat (T-cell leukemia) | <10 | |
| Anticonvulsant | PTZ-induced seizures | Effective at 25 µM |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally similar to This compound :
- Anticonvulsant Efficacy : A study demonstrated that derivatives with piperazine structures significantly reduced seizure duration in rodent models, suggesting a promising avenue for epilepsy treatment.
- Cytotoxicity Against Cancer Cells : In a comparative study, compounds featuring the tetrazole ring showed enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer drugs.
- Neuroprotective Effects : Another investigation revealed that related compounds could protect neuronal cells from oxidative stress-induced apoptosis, further supporting their neuroprotective capabilities.
Q & A
Q. What multi-step synthetic methodologies are recommended for synthesizing this compound, and how can reaction intermediates be optimized?
Methodological Answer: The synthesis of structurally similar compounds involves condensation reactions and functional group modifications. For example, methoxy and fluorine analogs of 1,5-diarylpyrazole derivatives are synthesized via sequential steps:
Core template preparation : Start with a 1,5-diarylpyrazole core, such as a 4-fluorophenyl-tetrazole moiety, using Suzuki-Miyaura coupling or nucleophilic substitution .
Piperazine linkage : Introduce the piperazine group via alkylation or reductive amination.
Propanone arm attachment : Use a Friedel-Crafts acylation or nucleophilic addition to attach the 4-methoxyphenylpropan-1-one fragment.
Optimize intermediates via HPLC monitoring (e.g., 90-95% purity thresholds) and adjust solvent systems (e.g., DMF/THF ratios) to minimize byproducts .
Q. How can spectroscopic techniques (NMR, FTIR) and X-ray crystallography be applied to confirm the compound’s structure?
Methodological Answer:
- NMR : Use - and -NMR to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm, piperazine methylene at δ 2.5–3.5 ppm). Compare with analogs like 1-(4-chlorophenyl)-pyrazol-5-ones .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks. For example, pyrazole derivatives exhibit intermolecular C–H···O and π-π stacking interactions, with R-factors < 0.05 .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
Methodological Answer:
- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CAH1, CAH2) via stopped-flow CO hydration assays .
- Antimicrobial activity : Use broth microdilution (MIC values) against S. aureus and E. coli .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) with MTT assays, comparing IC values to reference drugs like cisplatin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological efficacy?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogens (Cl, Br), methyl, or nitro groups at the 4-fluorophenyl or 4-methoxyphenyl positions. Compare logP values (e.g., Cl substitution increases lipophilicity by ~0.5 units) .
- Piperazine modifications : Replace piperazine with morpholine or thiomorpholine to assess solubility and target binding (e.g., κ-opioid receptor affinity) .
- Docking studies : Use AutoDock Vina to predict binding modes with carbonic anhydrase active sites (grid size: 60×60×60 Å, exhaustiveness=20) .
Q. What strategies resolve contradictions in reported intermolecular interaction data for this compound?
Methodological Answer:
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., 60% H···H, 25% C···O contacts) using CrystalExplorer .
- Temperature-dependent crystallography : Collect data at 100 K and 295 K to assess thermal motion effects on bond lengths (e.g., C–C variations < 0.004 Å) .
- DFT calculations : Compare experimental vs. B3LYP/6-311G(d,p)-optimized geometries to validate hydrogen-bond angles .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated in preclinical studies?
Methodological Answer:
- Microsomal stability : Incubate with rat liver microsomes (1 mg/mL) and measure parent compound depletion via LC-MS/MS over 60 minutes .
- Plasma protein binding : Use equilibrium dialysis (human plasma, 37°C) to calculate unbound fraction (target: >5% for CNS penetration) .
- In vivo PK : Administer IV/PO doses (5 mg/kg) in Sprague-Dawley rats; calculate AUC, t, and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
